molecular formula C21H30N2O2S B4067186 2-{1-(2-ethoxybenzyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol

2-{1-(2-ethoxybenzyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol

Cat. No.: B4067186
M. Wt: 374.5 g/mol
InChI Key: SNSPHNWERPDHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-(2-ethoxybenzyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol is a useful research compound. Its molecular formula is C21H30N2O2S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.20279938 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Oxidation Products

The compound has been studied in the context of its structural properties and oxidation products. For example, an oxidation product of quetiapine hemifumaric acid, which is related to the chemical structure , was analyzed for its crystal properties, revealing a boat conformation in the central thiazepine ring and a chair conformation in the piperazine ring (Shen et al., 2012).

Synthesis and Labeling Techniques

The compound has been a focus in the synthesis of labeled analogs for research purposes. For instance, a carbon-14 analog of 2-[2-(4-(dibenzo[b, f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol was synthesized for research applications, demonstrating the feasibility of labeling such compounds for scientific studies (Saadatjoo et al., 2016).

Antimicrobial Activity

The chemical structure has been explored in the synthesis of compounds with potential antimicrobial properties. Research into pyridine derivatives, including similar structures, has shown variable and modest activity against bacteria and fungi, highlighting the compound's potential in antimicrobial studies (Patel et al., 2011).

Photocatalytic Oxidation Studies

Studies have also focused on the photocatalytic oxidation of similar benzyl alcohol derivatives. These studies explore how these compounds react under specific conditions, providing insights into their chemical behavior and potential applications in various scientific fields (Higashimoto et al., 2009).

Synthesis of Novel Compounds

The structure has been used in the synthesis of novel compounds, like macrocyclic ligands, which show significant potential in coordination chemistry and could have implications in various fields such as material science and pharmaceuticals (Nishat et al., 2007).

Properties

IUPAC Name

2-[1-[(2-ethoxyphenyl)methyl]-4-[(5-methylthiophen-2-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2S/c1-3-25-21-7-5-4-6-18(21)14-23-12-11-22(15-19(23)10-13-24)16-20-9-8-17(2)26-20/h4-9,19,24H,3,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSPHNWERPDHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.